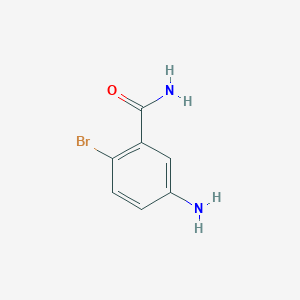

5-Amino-2-bromobenzamide

説明

Contextualization of Halogenated Benzamide (B126) Scaffolds in Modern Chemical Science

Halogenated benzamides are a class of organic compounds that feature a benzene (B151609) ring attached to an amide group, with one or more halogen atoms as substituents. ontosight.ai These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and marketed drugs. nih.gov The inclusion of halogen atoms, such as bromine, chlorine, or fluorine, can profoundly modulate a molecule's physicochemical properties. ontosight.aioup.com For instance, halogenation can increase a compound's stability, lipophilicity (fat solubility), and bioavailability, which are crucial parameters in drug development. ontosight.ai

Historical Perspective on Research Involving Aminobromobenzamide Isomers and Derivatives

Research into aminobenzamides, the parent structures of 5-Amino-2-bromobenzamide, has a well-established history rooted in the development of synthetic dyes and pharmaceuticals. The addition of bromine to this scaffold marked a significant advancement, opening new avenues for creating more potent and specific bioactive molecules. Early studies often focused on the synthesis and characterization of various isomers to understand how the positions of the amino and bromo groups influenced the compound's fundamental chemical properties and reactivity.

Over the years, the focus has evolved from simple synthesis to the sophisticated application of these isomers as key intermediates. For example, research has detailed methods for preparing aminobromobenzamide derivatives for their utility as precursors to insecticidal compounds. google.com More recent investigations have employed advanced spectroscopic and crystallographic techniques (such as NMR, FT-IR, and X-ray diffraction) to study the structural properties of bromo- and dihalogenated 2-aminobenzamides in detail. mdpi.comresearchgate.net These studies have provided deep insights into intramolecular and intermolecular hydrogen bonding, which governs how these molecules arrange themselves in solution and in solid-state crystals and how they interact with biological targets. jst.go.jpmdpi.com Furthermore, enzymatic halogenation has emerged as a green chemistry alternative to traditional methods for producing compounds like 2-amino-5-bromobenzamide (B60110), highlighting the ongoing innovation in this area. nih.gov

Importance of Positional Isomerism: Distinguishing this compound from 2-Amino-5-bromobenzamide and Related Structures

Positional isomerism, where functional groups are located at different positions on a core structure, plays a critical role in determining the chemical and biological identity of a molecule. This is particularly evident when comparing This compound with its isomer, 2-Amino-5-bromobenzamide . Although they share the same molecular formula (C₇H₇BrN₂O), the spatial arrangement of the amino (-NH₂) and bromo (-Br) groups on the benzamide ring leads to significant differences in their reactivity and potential applications. nih.govbldpharm.com

In This compound , the amino group is at position 5 and the bromine is at position 2. Conversely, in 2-Amino-5-bromobenzamide , the amino group is at position 2 and the bromine is at position 5. The proximity of the amino group to the amide in the 2-amino isomer allows for the formation of strong intramolecular hydrogen bonds. mdpi.comresearchgate.net This structural feature can influence its crystal packing and interaction with other molecules. The different electronic environments created by the substituent positions also affect the reactivity of the aromatic ring and the functional groups themselves, making them suitable for different types of subsequent chemical reactions. For instance, the bromine atom in each isomer will have a different susceptibility to substitution or participation in cross-coupling reactions due to the varying electronic influence of the amino group.

Chemically similar compounds can exhibit marked differences in their biological actions, a principle that underscores the importance of precise isomeric structures in drug design and materials science. jst.go.jp

Table 1: Comparison of Physicochemical Properties of Benzamide Isomers

| Property | This compound | 2-Amino-5-bromobenzamide |

| CAS Number | 220583-56-2 bldpharm.com | 16313-66-9 nih.gov |

| Molecular Formula | C₇H₇BrN₂O | C₇H₇BrN₂O nih.gov |

| Molecular Weight | 215.05 g/mol | 215.05 g/mol nih.gov |

| Melting Point | Not specified | 189-191 °C |

| Appearance | Not specified | White to pale-yellow or brown powder/crystals sigmaaldrich.com |

| Key Structural Feature | Amino group at C5, Bromo group at C2 | Amino group at C2, Bromo group at C5 |

Overview of Key Research Domains for this compound and Analogues

The unique structure of this compound and its analogues makes them valuable in several key research domains. Their primary role is as a versatile chemical intermediate in the synthesis of more complex molecules. The presence of three distinct functional points—the amino group, the bromo group, and the amide—allows for a wide range of chemical transformations.

Key research applications include:

Medicinal Chemistry and Drug Discovery: These compounds serve as starting materials for the synthesis of novel therapeutic agents. For example, derivatives of aminobromobenzamides have been investigated as inhibitors of STAT3, a protein implicated in cancer, and as potential inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govacs.org

Synthesis of Heterocyclic Compounds: The functional groups on the aminobromobenzamide scaffold are ideally suited for building heterocyclic ring systems, which are core components of many pharmaceuticals. For instance, they can be used to synthesize quinazolinones and other related structures. chemicalbook.com

Agrochemical Research: Derivatives of substituted aminobenzamides have been developed as potent insecticides, demonstrating the scaffold's utility beyond human medicine. google.com

Materials Science: The ability of benzamides to form structured arrangements through hydrogen bonding makes them interesting for crystal engineering and the development of new materials with specific properties. jst.go.jp

The strategic importance of this compound lies in its capacity to act as a linchpin, connecting simple starting materials to high-value, functionally complex chemical entities for a wide array of scientific applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-2-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCXXTYABLAOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of Aminobromobenzamides

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Techniques such as NMR and Fourier-Transform Infrared (FT-IR) spectroscopy offer detailed insights into the molecular framework, functional groups, and the electronic environment of atoms within the structure. nih.govresearchgate.net

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Analyses of 5-Amino-2-bromobenzamide (also referred to as 2-Amino-5-bromobenzamide (B60110), ABB) have been conducted using high-resolution NMR, typically in a deuterated solvent like DMSO-d₆. mdpi.comsemanticscholar.org

The ¹H-NMR spectrum of this compound provides a distinct fingerprint of its proton environments. nih.govresearchgate.net The spectrum, typically recorded at high frequencies like 400 or 500 MHz, displays signals corresponding to the aromatic, amine (NH₂), and amide (C(O)NH₂) protons. mdpi.comsemanticscholar.org

The aromatic protons appear as a set of multiplets in the expected region of the spectrum (typically δ 6.50–7.80 ppm). semanticscholar.org More distinctly, the protons of the primary amine and amide groups present characteristic signals. The two amine protons attached to the aromatic ring resonate as a single, intense singlet at approximately δ 6.70 ppm. semanticscholar.org This equivalence is due to the rapid rotation around the Ar-NH₂ single bond and potential hydrogen/deuterium exchange with the solvent. mdpi.comsemanticscholar.org

In stark contrast, the two protons of the amide group (C(O)NH₂) are non-equivalent and give rise to two separate broad singlets, each integrating to a single proton. For this compound, these signals appear at chemical shifts of approximately δ 7.15 ppm and δ 7.81 ppm. mdpi.comsemanticscholar.org This non-equivalence is a direct consequence of the hindered rotation around the C(O)–NH₂ bond, a key structural feature of this molecule. nih.govmdpi.com

| Proton Group | Chemical Shift (δ) in ppm | Signal Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Amine (Ar-NH₂) | ~6.70 | Singlet (broad) | 2H | semanticscholar.org |

| Amide (C(O)NH₂) | ~7.15 and ~7.81 | Two Singlets (broad) | 1H each | mdpi.com, semanticscholar.org |

| Aromatic (Ar-H) | Multiplets within 6.50-7.80 | Multiplet | 3H | semanticscholar.org |

To further probe the three-dimensional structure and preferred conformation in solution, Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is employed. nih.govresearchgate.net This technique identifies protons that are close to each other in space, typically within 4-5 Ångstroms, through dipolar coupling. youtube.com

For this compound, 2D NOESY experiments have provided crucial evidence for the predominance of a specific conformer in solution. mdpi.com The spectrum reveals a strong spatial interaction, or NOE, between the aromatic proton at the 6-position (H-6) and the amide protons. mdpi.com This observation strongly suggests that the conformer where the H-6 and the amide group are aligned is the most stable and prevalent form in a DMSO-d₆ solution. mdpi.com Theoretical calculations using Density Functional Theory (DFT) support this finding, indicating that the conformer with the carbonyl oxygen and the 2-amino group on the same side is more stable, partly due to the formation of a six-membered intramolecular ring. researchgate.netmdpi.comresearch-nexus.net

A significant finding from the ¹H-NMR analysis of this compound is the chemical non-equivalence of the two amide protons. nih.govmdpi.com This phenomenon manifests as two distinct singlets in the spectrum rather than a single signal. semanticscholar.org

This non-equivalence is attributed to the hindered rotation around the C(O)–NH₂ single bond on the NMR timescale. researchgate.netmdpi.com The partial double-bond character of the C-N bond in amides restricts free rotation, placing the two amide protons in different chemical environments. One proton is cis to the carbonyl oxygen, while the other is trans, leading to different levels of magnetic shielding and thus different chemical shifts. mdpi.comsemanticscholar.org Studies on related N-unsubstituted 2-aminobenzamides have consistently observed this feature, confirming it as a characteristic of the amide group in this structural context. nih.govmdpi.comscience.govmdpi.com In contrast, the amine protons (Ar-NH₂) appear as a single peak, indicating that rotation around the Ar-C bond is rapid, and any intramolecular hydrogen bonding between the amine protons and the carbonyl oxygen is not observed in the solution phase due to fast proton exchange with the solvent. nih.govmdpi.comsemanticscholar.orgresearch-nexus.net

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. nih.govresearchgate.net

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, shows characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net The high-frequency region of the spectrum is dominated by N-H stretching vibrations from both the primary amine and primary amide groups. These typically appear as multiple bands. researchgate.net A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group is also a prominent feature. researchgate.net

| Vibrational Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3395.1 | N-H Stretching (Amine/Amide) | researchgate.net |

| 3287.1 | N-H Stretching (Amine/Amide) | researchgate.net |

| 3164.6 | N-H Stretching (Amine/Amide) | researchgate.net |

| 1674.9 | C=O Stretching (Amide I band) | researchgate.net |

Vibrational Spectroscopy

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. The solid-phase FT-Raman spectrum of this compound (also referred to as 2-Amino-5-bromobenzamide or ABB) has been recorded and analyzed, with vibrational frequencies calculated using Density Functional Theory (DFT) methods (B3LYP/6-311++G(d,p)) to support the assignment of the observed bands. mdpi.comsemanticscholar.org

The experimental Raman spectrum, when compared with theoretical calculations, shows good agreement, allowing for a detailed assignment of the key vibrational modes. mdpi.com These assignments are crucial for understanding the molecule's structural characteristics, including the strength and nature of its chemical bonds.

Table 1: Selected Experimental FT-Raman Vibrational Frequencies for this compound

| Observed Frequency (cm⁻¹) | Vibrational Assignment | Reference |

| ~1586 | Amine stretching vibrations | nih.gov |

| Calculated values available in supplementary data of cited research | Various modes including C-C stretching, C-H bending, N-H bending, C-Br stretching | mdpi.comsemanticscholar.org |

Note: A detailed table of all calculated and experimental frequencies with their assignments is often found in the supplementary materials of the primary research articles but is consolidated here for brevity.

The analysis of the FT-Raman spectrum, in conjunction with FT-IR data, provides a complete vibrational profile of the molecule. mdpi.comsemanticscholar.org This is instrumental in confirming the presence of specific functional groups and understanding how intermolecular forces, such as hydrogen bonding, may influence their vibrational energies in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. msu.edu The UV-Vis spectrum of this compound was characterized both in solution and theoretically using Time-Dependent DFT (TD-DFT) calculations. mdpi.comsemanticscholar.org

The spectrum is a result of electrons being promoted from a lower energy molecular orbital to a higher energy one upon absorption of UV or visible light. msu.edu For this compound, the key electronic transitions involve the π-electrons of the benzene (B151609) ring and the non-bonding electrons of the amino and amide functional groups. mdpi.comsemanticscholar.org

Studies have shown that the experimental UV-Vis spectra, when compared with those predicted by TD-DFT calculations, are in good agreement. mdpi.com This correlation allows for the precise assignment of the electronic transitions responsible for the observed absorption bands.

Table 2: Experimental and Theoretical UV-Vis Absorption Data for this compound

| Medium | λmax (nm) Experimental | λmax (nm) Theoretical (TD-DFT) | Transition Type | Reference |

| Solution | Data in primary source | Data in primary source | π → π* / n → π* | mdpi.comsemanticscholar.org |

Note: Specific absorption maxima (λmax) are dependent on the solvent used. The primary research provides detailed data for different solvents.

The UV-Vis spectroscopic analysis confirms the electronic structure of the molecule and provides a basis for understanding its photophysical properties.

X-ray Crystallography for Solid-State Conformational Analysis

Determination of Crystal Structure and Molecular Geometry

Single crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of a toluene (B28343) solution. mdpi.com The analysis revealed that the compound crystallizes, and its structure was determined with high precision. mdpi.comsemanticscholar.org

The crystallographic data confirms the fundamental molecular geometry. DFT calculations performed using the B3LYP/6-311++G(d,p) basis set have shown that a conformer where the carbonyl oxygen and the 2-amino group are on the same side of the C-C bond is the most stable. mdpi.comnih.gov This stability is attributed to the formation of a six-membered ring facilitated by intramolecular hydrogen bonding, a feature confirmed by the X-ray structure. mdpi.comsemanticscholar.orgnih.gov

Table 3: Selected Crystallographic and Molecular Geometry Data for this compound

| Parameter | Value | Reference |

| Crystal System | Refer to CCDC deposition | mdpi.comsemanticscholar.org |

| Space Group | Refer to CCDC deposition | mdpi.comsemanticscholar.org |

| C=O Bond Length (Å) | Refer to CCDC deposition | mdpi.comsemanticscholar.org |

| C-N (Amide) Bond Length (Å) | Refer to CCDC deposition | mdpi.comsemanticscholar.org |

| C-N (Amine) Bond Length (Å) | Refer to CCDC deposition | mdpi.comsemanticscholar.org |

| C-Br Bond Length (Å) | Refer to CCDC deposition | mdpi.comsemanticscholar.org |

Note: Detailed crystallographic data, including unit cell dimensions, atomic coordinates, and all bond lengths and angles, are typically deposited in the Cambridge Crystallographic Data Centre (CCDC).

Characterization of Intramolecular Hydrogen Bonding Networks

A significant feature of the solid-state structure of this compound is the presence of a strong intramolecular hydrogen bond. mdpi.comnih.govdntb.gov.ua This bond forms between one of the hydrogen atoms of the ortho-amino group (-NH₂) and the oxygen atom of the adjacent amide group (-C(O)NH₂). mdpi.comsemanticscholar.org

This interaction creates a stable, planar, six-membered ring system (N-H···O=C), which significantly influences the molecule's conformation and properties. mdpi.comnih.gov The existence of this intramolecular hydrogen bond was predicted by DFT calculations and unequivocally confirmed by the single-crystal X-ray diffraction analysis. mdpi.comsemanticscholar.org In contrast, studies in solution suggest this specific intramolecular bond is not observed due to the rapid exchange of amine protons with the solvent and free rotation around the Ar–NH₂ single bond. mdpi.comsemanticscholar.orgnih.gov

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Beyond the intramolecular forces, the crystal packing of this compound is governed by a network of intermolecular hydrogen bonds. mdpi.comnih.gov The X-ray diffraction data reveals that the amide functional group is a key player in these interactions, acting as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen). mdpi.comsemanticscholar.org

Specifically, strong intermolecular hydrogen bonds are observed between:

The carbonyl oxygen of one molecule and the amino group's N-H of a neighboring molecule. mdpi.comnih.gov

The carbonyl oxygen of one molecule and the amide group's N-H of another molecule. mdpi.comnih.gov

The amine nitrogen acting as an acceptor for a hydrogen bond from an amide proton of an adjacent molecule. mdpi.comnih.gov

These interactions link the molecules into a robust three-dimensional supramolecular architecture, which dictates the material's bulk properties such as melting point and solubility.

Computational Chemistry and Theoretical Studies on Aminobromobenzamides

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of benzamide (B126) derivatives. mdpi.comresearchgate.net It is used to characterize structures through spectroscopic and X-ray crystallographic techniques. semanticscholar.org For N-unsubstituted 2-aminobenzamides, DFT calculations have been complemented by experimental methods like NMR, UV-Vis, FT-IR, and FT-Raman spectroscopy. mdpi.com

The conformational landscape of 5-Amino-2-bromobenzamide (also referred to as 2-amino-5-bromobenzamide (B60110) or ABB in some studies) is dictated by the rotational possibilities around its single bonds, particularly the C(O)–NH2 bond. mdpi.comresearch-nexus.net DFT calculations, specifically using the B3LYP/6-311++G(d,p) basis set, have been employed to optimize the geometry of possible conformers. mdpi.comresearchgate.netmdpi.com

Two primary conformers, A and B, are considered. In conformer A, the carbonyl oxygen and the 2-amine group are on the same side, while in conformer B, the amide and amine nitrogens are aligned. mdpi.com Computational studies revealed that conformer A is significantly more stable than conformer B in both the gas phase and in a dimethyl sulfoxide (B87167) (DMSO) solvent model. mdpi.comsemanticscholar.org This increased stability is attributed to the formation of a six-membered intramolecular ring stabilized by a strong hydrogen bond between the carbonyl oxygen and a hydrogen atom of the amine group. mdpi.comresearchgate.netresearch-nexus.netmdpi.com The presence of this intramolecular hydrogen bond in the solid state is confirmed by single-crystal X-ray diffraction (XRD) data. mdpi.comresearch-nexus.net However, in the solution phase, this specific intramolecular bond is not observed due to the rapid exchange of amine protons with the solvent and fast rotation around the Ar–NH2 bond. mdpi.comresearchgate.net

The hindered rotation around the C(O)–NH2 single bond also leads to the non-equivalence of the amide protons, resulting in two distinct signals in the 1H-NMR spectra. mdpi.comresearch-nexus.net

Table 1: Calculated Relative Stability of this compound Conformers

| Conformer | Phase | Energy Difference (kJ/mol) | Predominant Conformer | Reference |

|---|---|---|---|---|

| A vs. B | Gas Phase | 15.8 | A (>99%) | mdpi.comsemanticscholar.org |

| A vs. B | DMSO | 9.4 | A (>99%) | mdpi.comsemanticscholar.org |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.netmdpi.com

Quantum chemical calculations, particularly DFT, allow for the determination of various reactivity descriptors that predict the chemical behavior of a molecule. mdpi.com These parameters are typically derived from the energies of the HOMO and LUMO orbitals. mdpi.com Key global reactivity descriptors include:

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.

These descriptors are crucial for understanding the reactivity differences between various molecules or different reactive sites within a single molecule. researchgate.net The analysis of these properties helps in predicting how this compound might interact with other reagents or biological targets.

Theoretical vibrational spectra for this compound have been simulated using DFT methods and compared with experimentally obtained Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. mdpi.comresearch-nexus.net Studies show a good agreement between the vibrational frequencies calculated for the solid state and the experimental data. mdpi.com

The experimental FT-IR spectra of this compound show characteristic absorption peaks in the N-H stretching region, which are attributed to the vibrations of the amino (NH₂) and amide (NH₂CO) groups. mdpi.com The ability to accurately simulate these spectra via DFT allows for precise vibrational assignments, confirming the structural features of the molecule, including the effects of intra- and intermolecular hydrogen bonding. mdpi.comresearch-nexus.net In the solid state, the amide unit can act as both a hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds. mdpi.comresearchgate.net

Table 2: Key Vibrational Regions for this compound

| Functional Group | Vibrational Mode | Experimental Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (NH₂) and Amido (NH₂CO) | N-H Stretching | 3157–3424 | mdpi.com |

Molecular Dynamics and Docking Simulations

While this compound is a key synthetic intermediate, computational studies involving molecular dynamics (MD) and docking are typically performed on its more complex derivatives to evaluate their potential as biologically active agents. mdpi.commdpi.com These techniques are essential for structure-based drug design. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.commdpi.com This method is used to understand the binding mode and estimate the binding affinity, often reported as a binding energy score or an inhibition constant (Ki). mdpi.comresearchgate.net

Derivatives of this compound have been the subject of numerous docking studies to explore their therapeutic potential:

Anticancer Agents: Quinazoline (B50416) derivatives synthesized from 2-amino-5-bromobenzamide have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) to predict their binding motifs as potential EGFR tyrosine kinase inhibitors. mdpi.com

Dopamine (B1211576) Receptor Antagonists: Bitopic ligands incorporating a bromobenzamide moiety have been designed and computationally evaluated for their binding affinity and selectivity for the D₃ dopamine receptor over the D₂ receptor. mdpi.comnih.gov

IDO1 Inhibitors: Azole-based derivatives, synthesized from 2-amino-5-bromobenzamide, have been studied as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. unil.chacs.org Computational studies, in conjunction with X-ray crystallography, help to elucidate how these compounds bind to the heme group in the enzyme's active site. unil.ch

Following docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the interactions. researchgate.netnih.gov

Analysis of Binding Pockets and Key Interacting Residues (e.g., CDK-8, EGFR-TK, Factor Xa)

Computational modeling, including molecular docking, serves as a powerful tool to predict and analyze the binding of small molecules like derivatives of this compound to biological targets. This analysis helps in understanding the structural basis for inhibition and guides the design of more potent and selective compounds.

Cyclin-Dependent Kinase 8 (CDK-8)

CDK-8 is a component of the Mediator complex and a regulator of transcription, making it a significant target in cancer therapy. nih.gov Its structure features the typical bilobal kinase fold, with an N-terminal domain composed mainly of β-sheets and a C-terminal domain that is primarily α-helical. nih.gov The ATP-binding site, which is the target for inhibitors, is located in the catalytic cleft between these two lobes. nih.gov Mutations in key residues can alter kinase activity; for instance, substituting Aspartate 173 with Alanine (D173A) inactivates CDK-8. nih.gov While specific docking studies for this compound derivatives are not detailed in the provided sources, the general binding mode for CDK-8 inhibitors involves interactions with residues within this ATP-binding pocket. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)

The epidermal growth factor receptor (EGFR) is a well-validated target for anticancer drugs, and its tyrosine kinase (TK) domain is the primary site for small-molecule inhibitors. dovepress.comresearchgate.net The ATP-binding pocket of EGFR-TK can be divided into several key regions, including an adenine (B156593) region, a hydrophobic region, a sugar pocket, and a phosphate-binding region. mdpi.com

Key interactions for established inhibitors like erlotinib (B232) and gefitinib (B1684475) involve hydrogen bonds between the kinase hinge region (residues Thr766-Met769) and the inhibitor's quinazoline scaffold. mdpi.comnih.gov The aniline (B41778) portion of these inhibitors typically inserts into a hydrophobic pocket formed by residues such as Val702, Met742, and Leu764. mdpi.com The development of resistance, often through mutations like the T790M "gatekeeper" mutation, underscores the importance of designing new inhibitors that can form different or more stable interactions within the binding pocket. dovepress.comnih.gov Virtual screening studies have identified novel compounds that bind to the ATP-competitive site, primarily through hydrophobic interactions, suggesting that scaffolds not belonging to the quinazoline class can also serve as effective EGFR-TK inhibitors. mdpi.com

Factor Xa (FXa)

Factor Xa is a critical enzyme in the blood coagulation cascade, and its direct inhibition is a major strategy for anticoagulation therapy. mdpi.comresearchgate.net Derivatives of 2-aminobenzamide (B116534) (anthranilamide) have been identified as efficient direct inhibitors of FXa. mdpi.comresearchgate.netdntb.gov.ua Structure-activity relationship (SAR) analysis of known oral FXa inhibitors has led to the design and synthesis of novel anthranilamide-based inhibitors. dntb.gov.ua Docking simulations of these derivatives into the FXa active site are crucial for understanding their binding modes and optimizing their inhibitory activity. dntb.gov.ua The binding of inhibitors is a dynamic process, influenced by the flexibility of features like the 99-loop and the side chain of Trp215 within the active site. dntb.gov.ua

Interactive Table: Key Protein Targets and Interacting Residues

| Target Protein | Key Binding Site Features | Example Interacting Residues | Potential Interaction Type |

| CDK-8 | ATP-binding cleft between N- and C-lobes. nih.gov | D173, D189 nih.gov | Hydrogen Bonding, Electrostatic |

| EGFR-TK | ATP-competitive site, hinge region, hydrophobic pocket. dovepress.commdpi.com | Thr766, Met769 (Hinge); Val702, Leu764 (Hydrophobic) mdpi.com | Hydrogen Bonding, Hydrophobic |

| Factor Xa | Active site pocket. dntb.gov.ua | Trp215 dntb.gov.ua | Hydrophobic, π-stacking |

Prediction of Ionization Constants (pKa) and Related Parameters (Applicable to related quinazolinones)

The compound this compound is a valuable precursor for the synthesis of quinazolinones, a class of nitrogen-based heterocyclic compounds with significant biological activities. researchgate.netresearchgate.net The ionization constant (pKa) is a fundamental physicochemical parameter that describes the strength of an acid in a solution. researchgate.net It profoundly influences a molecule's solubility, absorption, and transport properties, as the ratio of ionized to neutral forms depends on it. researchgate.net

Computational methods based on electronic structure theory and solvation models are increasingly used to predict pKa values, providing insights that complement experimental approaches. kyushu-u.ac.jp For quinazolinones derived from 2-aminobenzamide, experimental studies using spectrophotometry have determined pKa values. researchgate.netresearchgate.net A study on a series of novel substituted quinazolinones found their pKa values to lie within the range of 5.78 to 7.62. researchgate.netresearchgate.net

Several structural features influence the pKa of these quinazolinones:

Carbonyl Group : The electron-withdrawing effect of the carbonyl group in the quinazolinone ring is predicted to make them stronger bases (higher pKa) compared to their quinazoline counterparts. researchgate.netresearchgate.net

Halogen Substitution : The position of halogen substituents has a distinct effect. The presence of halogens on the benzene (B151609) ring that originates from the aminobenzamide precursor (e.g., at C-6 or C-8) was found to decrease the pKa of the quinazolinone compound. researchgate.net This effect is attributed to the electron-donating capacity of the halogen in these positions. researchgate.net

An accurate prediction of pKa is essential for optimizing drug delivery and can help reduce the costs associated with drug development. researchgate.netkyushu-u.ac.jp

Interactive Table: pKa of Related Quinazolinones and Influencing Factors

| Compound Class | Typical pKa Range | Factors Influencing pKa | Effect on pKa |

| Substituted Quinazolinones (from 2-aminobenzamide) | 5.78 - 7.62 researchgate.netresearchgate.net | Electron-withdrawing carbonyl group. researchgate.net | Increases pKa (stronger base) vs. quinazolines. researchgate.net |

| Halogen on the fused benzene ring (positions C-6, C-8). researchgate.net | Decreases pKa. researchgate.net |

Biological Activities and Pharmacological Potential of Aminobromobenzamides

Antimicrobial Properties

Aminobromobenzamide derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi.

Research has highlighted the potential of aminobenzamide derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. A study on a series of 2-aminobenzamide (B116534) derivatives reported moderate to good antibacterial activity against several bacterial strains nih.govresearchgate.netmdpi.com. For instance, one of the tested compounds exhibited significant inhibitory zones against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative) nih.govresearchgate.netmdpi.com.

The antibacterial efficacy of these compounds is often attributed to the specific substitutions on the benzamide (B126) core. For example, the introduction of certain functional groups can enhance the compound's ability to interfere with essential bacterial processes. While specific studies on 5-Amino-2-bromobenzamide are limited, the general activity of the aminobenzamide scaffold suggests potential for further investigation against various bacterial pathogens, including mycobacteria. The antibacterial potential of novel amide derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria impactfactor.org. Some synthesized benzamide derivatives have shown noteworthy activity against strains like B. subtilis and E. coli nanobioletters.com.

Table 1: Antibacterial Activity of Selected 2-Aminobenzamide Derivatives

| Compound/Strain | Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | Escherichia coli (mm) |

|---|---|---|---|---|

| Derivative 1 | 12 | 14 | 10 | 11 |

| Derivative 2 | 15 | 16 | 13 | 14 |

| Derivative 3 | 11 | 13 | - | 10 |

| Ampicillin | 25 | 28 | 22 | 26 |

Data synthesized from studies on 2-aminobenzamide derivatives. The values represent the diameter of the zone of inhibition in millimeters. '-' indicates no significant activity.

In addition to their antibacterial effects, aminobenzamide derivatives have also shown promise as antifungal agents nanobioletters.comnih.gov. A particular 2-aminobenzamide derivative demonstrated excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole nih.govresearchgate.netmdpi.com. This compound also exhibited significant activity against Saccharomyces cerevisiae and Candida albicans nih.govresearchgate.netmdpi.com. A new aminobenzamide derivative, fusaribenzamide A, isolated from an endophytic fungus, showed significant antifungal activity against C. albicans phcog.com.

The structural features of these molecules play a crucial role in their antifungal efficacy. The presence of specific substituents can enhance their ability to disrupt fungal cell integrity or interfere with vital metabolic pathways.

Table 2: Antifungal Activity of a Selected 2-Aminobenzamide Derivative

| Compound/Fungus | Aspergillus fumigatus (mm) | Saccharomyces cerevisiae (mm) | Candida albicans (mm) |

|---|---|---|---|

| Derivative A | 24 | 22 | 20 |

| Clotrimazole | 22 | 25 | 24 |

Data represents the diameter of the zone of inhibition in millimeters.

The precise mechanisms by which aminobromobenzamides exert their antimicrobial effects are still under investigation. However, based on the known mechanisms of other antimicrobial agents with similar structural motifs, several possibilities can be considered. One potential mechanism is the disruption of the microbial cytoplasmic membrane. This can lead to the leakage of intracellular components and ultimately cell death.

Other potential mechanisms of action for antibacterial agents include the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, and nucleic acid synthesis nih.govslideshare.netcreative-biolabs.com. For instance, some antimicrobial compounds act by inhibiting key enzymes involved in these pathways nih.gov. The sulfonamide drugs, for example, are known to competitively inhibit an essential enzyme reaction in bacteria nih.gov. It is plausible that aminobromobenzamide derivatives could act through one or more of these mechanisms to exert their antimicrobial effects.

Anticancer and Antiproliferative Effects

Beyond their antimicrobial properties, aminobenzamide derivatives have also been explored for their potential as anticancer agents.

Several studies have demonstrated the in vitro cytotoxicity of aminobenzamide derivatives against a range of human cancer cell lines. While specific data for this compound is not widely available, related compounds have shown promising results. For example, certain novel benzamide derivatives have been reported to exhibit cytotoxic activity against the human colon cancer cell line HCT-116. Similarly, various compounds have been tested for their cytotoxic effects against the chronic myelogenous leukemia cell line K562 and the liver cancer cell line HepG2. The antiproliferative activities of some compounds have been demonstrated against HCT116 cells.

Table 3: In Vitro Cytotoxicity of Selected Aminobenzamide Derivatives

| Compound | HCT116 (IC₅₀ µM) | K562 (IC₅₀ µM) | HepG2 (IC₅₀ µM) |

|---|---|---|---|

| Derivative X | 15.2 | Not Tested | 22.5 |

| Derivative Y | 8.9 | 12.1 | Not Tested |

| Doxorubicin | 0.8 | 0.5 | 1.2 |

IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cancer cells. Data is illustrative and based on findings for related benzamide structures.

The anticancer activity of aminobenzamide derivatives is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. A key pathway involved in apoptosis is the caspase cascade, with caspase-3 being a critical executioner enzyme nih.gov.

Studies on related compounds have suggested that aminobenzamide derivatives can trigger apoptosis by activating this pathway. For instance, a novel derivative of aminobenzenesulfonamide was found to induce apoptosis in colorectal cancer cells through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3 nih.govresearchgate.net. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes associated with apoptosis. The induction of apoptosis by some amide derivatives has been associated with the cleavage of poly ADP-ribose polymerase and caspase-3 nih.gov.

Anti-inflammatory Response Modulation

No research has been published that investigates the effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6). The anti-inflammatory potential of this specific compound remains uncharacterized in the scientific literature.

There are no available studies that have assessed the ability of this compound to reduce the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation.

Central Nervous System (CNS) Activities

The anticonvulsant properties of this compound have not been evaluated in any published preclinical or clinical studies. Research into the anticonvulsant potential of aminobenzamide derivatives has been conducted on other analogues, but not on this specific compound.

There is no scientific data to suggest that this compound acts as a Dopamine (B1211576) D3 receptor antagonist. Its binding affinity and functional activity at this receptor, as well as its broader neuropharmacological relevance, have not been reported in the literature.

Potential in Neurological Disorder Therapies

While direct studies on this compound for neurological disorders are not extensively documented, the broader class of aminobenzamide and benzamide derivatives has shown promise in this therapeutic area. The core benzamide structure is a key feature in compounds designed to modulate neurological pathways.

One area of investigation involves the development of benzamide compounds as positive allosteric modulators of AMPA receptors, known as AMPAkines. nih.gov These receptors are crucial for mediating excitatory synaptic transmission in the brain, and their modulation is a therapeutic target for a range of neurological conditions, including epilepsy and neurodegenerative diseases. nih.gov The therapeutic potential of AMPAkines was initially considered for treating cognitive deficits associated with these disorders. nih.gov

Furthermore, a patent has disclosed the use of aminobenzamide compounds for the treatment of neurodegenerative disorders. google.com The patent details the synthesis of various N-substituted 2-aminobenzamides and 4-aminobenzamides as agents that could be useful in conditions where mitochondrial dysfunction is an underlying cause. google.com This suggests that the aminobenzamide scaffold, to which this compound belongs, is considered a viable starting point for the development of neuroprotective agents. Research in this area has also explored benzamide derivatives as potential treatments for prion diseases like scrapie. nih.gov

Other Pharmacological Activities

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. frontiersin.orgmdpi.com The 2-aminobenzamide scaffold, of which this compound is a substituted example, has been identified as a valuable core structure for the design of potent and selective FXa inhibitors. nih.gov

Researchers have designed and synthesized series of novel Factor Xa inhibitors based on the 2-aminobenzamide framework. nih.gov For instance, derivatives have been developed where the 2-aminobenzamide moiety serves as a central scaffold, with various substituents attached to explore the structure-activity relationship (SAR). Studies on anthranilate (2-aminobenzoate) derivatives have indicated that substitution at the 5-position of the benzene (B151609) ring can be beneficial for FXa inhibitory activity. frontiersin.orgnih.gov This highlights the potential of 5-substituted 2-aminobenzamides, such as this compound, as key intermediates in the synthesis of these anticoagulants.

The general structure of these inhibitors often involves an L-shaped conformation that binds to the S1 and S4 pockets of the FXa active site. mdpi.com The aminobenzamide core can be a crucial part of the molecule that interacts with these binding sites. The development of these compounds has led to the discovery of potent inhibitors with significant antithrombotic potential.

Below is a table summarizing examples of 2-aminobenzamide derivatives investigated as Factor Xa inhibitors.

| Compound Name | S1 Binding Moiety | S4 Binding Elements | Reference |

| N-(5-chloropyridin-2-yl)-2-(4-(2-cyanophenyl)benzylamino)benzamide | 2-amino-5-chloropyridine | Novel mono- and bi-aryls | |

| N-(5-chloropyridin-2-yl)-5-methyl-2-[(4-{methyl[(methylamino)carbonyl]amino} benzoyl) amino]benzamide | Not specified | 4-{methyl[(methylamino)carbonyl]amino} benzoyl | nih.gov |

| N-(5-chloropyridin-2-yl)-2-({4-[ethanimidoyl(methyl)amino]benzoyl}amino)-5-methoxybenzamide | Not specified | 4-[ethanimidoyl(methyl)amino]benzoyl | nih.gov |

This table is representative of the types of derivatives synthesized and is not exhaustive.

Derivatives of the benzamide and aminobenzamide structure have also been explored for their inhibitory activity against other important enzymes, namely acetylcholinesterase (AChE) and carbonic anhydrase (CA).

Acetylcholinesterase Inhibition: Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Benzamide derivatives have been designed and synthesized as novel AChE inhibitors. documentsdelivered.com For example, compounds with a central benzamide moiety linked to other cyclic structures have shown potent inhibition of human AChE. documentsdelivered.com Additionally, derivatives of 2-aminobenzimidazole (B67599) have been synthesized and evaluated as inhibitors of both acetylcholinesterase and butyrylcholinesterase, suggesting potential for treating neurodegenerative diseases. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrase inhibitors are used in the treatment of various conditions, including glaucoma and epilepsy. researchgate.netcolab.ws The sulfonamide group is a classic pharmacophore for CA inhibition, and research has explored incorporating this into benzamide structures. Benzamide sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase-II. colab.ws Furthermore, novel series of sulfanilamide (B372717) derivatives containing heterocyclic carboxamide moieties have been evaluated as inhibitors against several human CA isoforms. mdpi.com

The inhibitory activities of some representative benzamide and related derivatives are presented in the table below.

| Compound Class | Target Enzyme | Achieved Inhibition | Reference |

| Benzamide derivatives | Acetylcholinesterase (AChE) | K_i of 6.47 nM for a lead compound | documentsdelivered.com |

| 2-Aminobenzimidazole derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Good inhibitory activities | nih.gov |

| Benzamide sulfonamide derivatives | Carbonic Anhydrase-II (CA-II) | IC50 values in the range of 0.06–0.28 µM | colab.ws |

| Sulfanilamide derivatives with carboxamide moieties | Carbonic Anhydrase (hCA I, II, IX, XII) | Varied inhibition constants across isoforms | mdpi.com |

This table illustrates the potential of the broader class of benzamide-related compounds as enzyme inhibitors.

Medicinal Chemistry and Rational Drug Design Approaches

5-Amino-2-bromobenzamide as a Privileged Scaffold or Pharmacological Tool

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The benzamide (B126) moiety is widely recognized as such a scaffold, appearing in a diverse range of approved drugs and clinical candidates. The 3-aminobenzamide (B1265367) core, for instance, is a classic pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors medchemexpress.comselleckchem.comtaylorandfrancis.com.

This compound serves as a crucial building block and pharmacological tool in the synthesis of more complex molecules. Its structure allows for strategic modifications to explore structure-activity relationships (SAR). The primary amine at the 5-position and the amide can act as hydrogen bond donors and acceptors, crucial for interacting with biological targets. The bromine atom at the 2-position provides a site for further chemical elaboration through cross-coupling reactions and also influences the electronic properties and conformation of the molecule. This makes the this compound scaffold a valuable starting point for generating libraries of compounds in the drug discovery process nih.govnih.gov.

Structure-Activity Relationship (SAR) Investigations of Substituted Aminobromobenzamides

SAR studies are fundamental to understanding how chemical structure relates to biological activity. For aminobenzamide derivatives, these investigations are key to optimizing potency, selectivity, and pharmacokinetic properties danaher.com.

Modifications to the aromatic ring of the aminobenzamide scaffold have profound effects on the biological activity of the resulting compounds. The nature, position, and size of substituents can influence how the molecule fits into the binding pocket of a target protein.

For example, in the development of inhibitors for targets like PARP or kinases, the substituents on the benzamide ring are critical for achieving high potency and selectivity. Research on PARP-1 inhibitors derived from a core structure similar to aminobenzamides, such as in the case of Talazoparib and its analogs, demonstrates the importance of halogen substituents. A competitive binding assay revealed that modifications to the aromatic ring, including the introduction of different halogens, directly impact the inhibitory constant (Kᵢ) against PARP-1.

| Compound | Relevant Aromatic Substituent | PARP-1 Kᵢ (nM) |

|---|---|---|

| Talazoparib (Racemic Mixture) | Fluorine | 2.37 ± 0.56 |

| Bromo-analog of Talazoparib | Bromine | 1.92 ± 0.41 |

| Iodo-analog of Talazoparib | Iodine | 1.73 ± 0.43 |

| Olaparib (Reference) | - | 1.87 ± 0.10 |

The data indicate that replacing the fluorine in the Talazoparib scaffold with a bromine or iodine atom leads to a modest improvement in binding affinity for PARP-1 nih.govnih.gov. This highlights how halogen substitution can be a key strategy in optimizing the interaction between the inhibitor and the target enzyme.

Similarly, in the context of kinase inhibitors, substitutions on the benzamide ring dictate selectivity. In a series of TYK2 inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold, the introduction of dichloro and cyanophenyl groups was guided by structure-based design to enhance potency and selectivity against other Janus kinases (JAKs) nih.gov.

N-substitutions, referring to modifications on the nitrogen atoms of the amino or amide groups, are critical for modulating the pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug-target interaction) profiles of drug candidates.

In a study focused on developing novel inhibitors for the dipeptidyl peptidase-IV (DPP-IV) enzyme, a series of N-substituted aminobenzamide derivatives were synthesized and evaluated nih.govnih.gov. The goal was to establish this scaffold as a potential new option for diabetes treatment. The substitutions on the amino group were designed to explore the binding site of the DPP-IV enzyme. The study successfully demonstrated that the N-aminobenzamide scaffold is a valid starting point for DPP-IV inhibition, with several of the synthesized compounds showing promising activity nih.govnih.gov. Such modifications can improve properties like metabolic stability, oral bioavailability, and target residence time, which are essential for a successful drug danaher.com.

Lead Compound Identification and Optimization Strategies

The process of identifying a lead compound—a chemical entity showing promising biological activity—and optimizing it into a clinical candidate is a central part of drug discovery. The aminobenzamide scaffold has been the subject of numerous lead optimization campaigns danaher.com.

One common strategy involves starting with a "hit" compound identified from a high-throughput screen and systematically modifying its structure to improve its drug-like properties. For benzamide-based kinase inhibitors, multi-objective optimization workflows are employed to simultaneously enhance inhibitory activity while minimizing toxicity nih.gov. For instance, in the development of Rho-associated kinase (ROCK) inhibitors, quantitative structure-activity relationship (4D-QSAR) models were used to guide the design of new benzamide derivatives with an improved ratio of potency (pIC₅₀) to toxicity (pLD₅₀) nih.gov.

Another example is the lead optimization of a 4-aminopyridine benzamide scaffold to identify potent and selective TYK2 inhibitors. Starting with a lead molecule, researchers used structure-based design to introduce modifications like a (1R,2R)-2-fluorocyclopropylamide group, which improved both potency and selectivity. This iterative process of design, synthesis, and testing led to a final compound with excellent oral exposure and significant efficacy in a preclinical model nih.gov.

| Compound | Modification | TYK2 IC₅₀ (nM) | Selectivity vs. JAK2 | Oral Bioavailability (Mouse, %) |

|---|---|---|---|---|

| Lead Compound 3 | - | 14 | 11x | 27 |

| Optimized Compound 37 | 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide | 1.1 | 181x | 85 |

Design and Synthesis of Novel Therapeutic Agents Targeting Specific Biomolecules

The this compound scaffold is an adaptable starting material for the synthesis of complex heterocyclic systems designed to target specific biomolecules, particularly enzymes involved in cancer and inflammatory diseases.

One area of significant interest is the synthesis of PARP inhibitors. The benzamide group is a key pharmacophore that mimics the nicotinamide (B372718) moiety of the natural substrate NAD⁺, allowing it to bind to the enzyme's active site. The PARP inhibitor Talazoparib, for example, contains a complex heterocyclic core built upon a functionalized aminobenzamide-like structure google.comwikipedia.org. Synthetic routes to Talazoparib and its derivatives often involve building a polycyclic system where the aminobenzamide fragment is a key precursor nih.govmdpi.com.

Another important application is the synthesis of kinase inhibitors. The benzamide scaffold can be elaborated to target the ATP-binding site of various kinases. For example, derivatives have been designed as inhibitors of ROCK1, a key regulator of cellular processes tandfonline.com.

Furthermore, the chemical reactivity of the aminobenzamide core allows for its incorporation into more rigid and three-dimensional structures like spirocycles. Spirocyclic compounds are of great interest in drug discovery as they can offer improved target specificity and better physicochemical properties compared to flat aromatic systems nih.govdndi.org. The design and synthesis of spirooxindoles and 2,8-diazaspiro[4.5]decan-1-one derivatives for anticancer and other therapeutic applications demonstrate the utility of incorporating amine and amide functionalities into these complex scaffolds researchgate.net.

Patent Landscape Analysis and Intellectual Property Considerations

Strategic Importance of Patent Landscape Analysis in Pharmaceutical Research

In the pharmaceutical industry, patent landscape analysis serves as a fundamental pillar supporting the entire drug development ecosystem. Patents are not merely legal documents; they are strategic assets that enable innovation, secure investment, and ensure the commercial viability of new therapies. The exclusivity granted by a patent, typically for 20 years from the filing date, is essential for companies to recoup the substantial investments required for research and clinical trials, which can span over a decade and cost billions of dollars.

Strategic patent analysis offers several key advantages in drug discovery. It allows researchers and business strategists to:

Identify Innovation Opportunities: By mapping existing patents, companies can identify "white space"—areas with little to no patent protection—representing opportunities for new research and development.

Monitor Competitor Activity: Analyzing the patent filings of competitors provides valuable intelligence on their R&D trajectories, emerging technological trends, and strategic shifts into new market areas.

Mitigate Infringement Risk: A comprehensive analysis helps to identify existing patents that could block the development, manufacturing, or sale of a new product, a critical step known as Freedom-to-Operate (FTO) analysis.

Inform R&D Direction: Insights from the patent landscape can guide scientific teams to "design around" existing patents by modifying a product or process to avoid infringement.

Support Investment Decisions: A strong patent position and a clear understanding of the competitive landscape are vital for attracting investment and securing strategic partnerships.

Ultimately, strategic patent analysis transforms competitive intelligence into actionable insights, helping to streamline the path from the laboratory to the clinic and expediting the development of novel therapeutics.

Overview of Patent Filings Related to Bromobenzamide Derivatives

The patent landscape for bromobenzamide derivatives is multifaceted, encompassing a wide range of inventions from novel synthetic methodologies to specific pharmacological applications. The benzamide (B126) moiety is a well-established pharmacophore found in numerous clinically successful drugs, making its derivatives a subject of continuous interest and innovation within the pharmaceutical industry.

The synthesis of 5-Amino-2-bromobenzamide and its analogs is a key area of patent activity. Efficient and scalable synthetic routes are critical for the cost-effective manufacturing of active pharmaceutical ingredients (APIs). Patents in this domain often claim novel processes, catalysts, or intermediates that offer improvements over existing methods, such as higher yields, greater purity, reduced environmental impact, or fewer reaction steps.

For instance, patent EP2213654A1 discloses a method for preparing 3-substituted 2-amino-5-cyanobenzoic acid derivatives from 2-amino-5-bromobenzamide (B60110) precursors, highlighting the compound's utility as a key intermediate. Similarly, Chinese patents such as CN104193646A and CN106946726A describe preparation methods for p-aminobenzamide, indicating significant patenting activity in Asia focused on optimizing the synthesis of these core structures. google.comgoogle.com These patents often focus on overcoming the challenges of traditional methods, such as the use of hazardous reagents like thionyl chloride or inefficient processes like iron powder reduction. google.comgoogle.com

The table below illustrates the types of synthetic innovations frequently found in the patent literature for aminobenzamide derivatives.

| Innovation Area | Description | Representative Patent Focus |

| Novel Catalysts | Use of new catalysts (e.g., organic base catalysts, ferric hydroxide) to improve reaction efficiency and yield. google.com | Improving reaction kinetics and reducing catalyst cost. |

| Process Optimization | Modifying reaction conditions (temperature, solvents) and purification methods to increase purity and scalability. | Reducing the number of steps and simplifying industrial application. |

| Greener Chemistry | Replacing hazardous reagents (e.g., thionyl chloride) with more environmentally friendly alternatives. google.comgoogle.com | Minimizing toxic waste and improving operational safety. |

| Intermediate Synthesis | Protecting novel chemical intermediates that are key building blocks for a range of final products. | Securing a foundational position in the synthesis of a class of compounds. |

This table is illustrative and based on trends observed in patents related to aminobenzamide synthesis.

Derivatives of bromobenzamide are integral to the development of therapies for a wide array of diseases. The core structure serves as a versatile scaffold for designing molecules that can interact with various biological targets. A significant portion of the patent landscape is dedicated to protecting new chemical entities (NCEs) derived from this scaffold and their use in treating specific medical conditions.

A prominent area of application is in oncology, particularly as inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme. google.comnih.gov PARP inhibitors, many of which incorporate a benzamide structure, are a successful class of targeted cancer therapies. google.comnih.gov Patents in this field claim not only the specific molecular structures but also their methods of use for treating cancers such as ovarian, breast, and prostate cancer.

The following table summarizes key therapeutic areas where bromobenzamide derivatives have been the subject of patent filings.

| Therapeutic Area | Biological Target(s) | Example Application | Key Patent Assignees (Illustrative) |

| Oncology | PARP, Histone Deacetylases (HDACs) | Treatment of advanced-stage cancers (e.g., ovarian, breast). nih.govresearchgate.net | Gilead Sciences, Inc., Major Pharmaceutical Corporations |

| Metabolic Diseases | 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Treatment of diabetes and obesity. google.com | N/A |

| Infectious Diseases | Various microbial enzymes | Development of antibacterial and antifungal agents. | N/A |

| Inflammatory Diseases | N/A | Use as anti-inflammatory agents. | N/A |

| Plant Growth Regulation | Plant Hormones | Use as agents for dwarfing, fruit thinning, and lodging reduction in agriculture. googleapis.com | N/A |

This table is for illustrative purposes and highlights major application areas and representative assignees in related fields.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The advancement of 5-Amino-2-bromobenzamide analogues as therapeutic agents is contingent upon the development of synthetic methodologies that are not only efficient but also environmentally sustainable. Future research will likely focus on the principles of green chemistry to transform the production of these compounds.

Key areas of development include:

Atom Economy: Multicomponent reactions (MCRs) are a highly attractive area of research as they allow for the creation of complex molecules in a single step, which improves atom economy and reduces waste nih.govmdpi.com. Future synthetic strategies could focus on one-pot syntheses that minimize intermediate purification steps, thereby lowering the Process Mass Intensity (PMI), a key metric of green chemistry. unibo.it

Green Solvents: A primary goal is to replace hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as water or ethanol. nih.govunibo.itunibo.it Research into solvent-free reaction conditions is also a promising avenue. nih.gov

Catalysis: The development and use of cost-effective, recyclable catalysts can significantly enhance the sustainability of synthesis. nih.gov This includes exploring biocatalysis and novel heterogeneous catalysts that can be easily separated from the reaction mixture.

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

By focusing on these green chemistry principles, the large-scale production of this compound analogues can become more cost-effective and environmentally responsible, which is crucial for their eventual commercialization as pharmaceuticals. unibo.itnii.ac.jpsemanticscholar.org

In-depth Mechanistic Studies of Biological Activities

While initial studies may identify the biological activity of this compound derivatives, a thorough understanding of their mechanism of action (MoA) at the molecular level is essential for rational drug development. The MoA for many benzamide-related compounds, such as 5-aminosalicylic acid (5-ASA), remains a subject of ongoing investigation, highlighting the complexity of this research area. nih.govnih.gov

Future mechanistic studies should aim to:

Identify Molecular Targets: Pinpoint the specific enzymes, receptors, or cellular pathways that analogues of this compound interact with. For instance, studies on other benzamide (B126) derivatives have identified targets like Rho-associated kinase-1 (ROCK1) and pyruvate:ferredoxin oxidoreductase (PFOR). nih.govnih.gov

Elucidate Cellular Effects: Investigate how these interactions translate into cellular responses. This could involve examining effects on cell proliferation, signaling pathways, and gene expression. nih.govresearchgate.net For example, mechanistic studies on bis-benzimidazoles revealed they inhibit the catalytic activity of topoisomerase I and II and can induce an S-phase block in the cell cycle. nih.gov

Understand Structure-Activity Relationships (SAR): Systematically modify the chemical structure of the lead compounds and assess how these changes affect biological activity. This provides crucial insights into the pharmacophore—the essential features required for activity.

A deep understanding of the MoA can help in predicting potential side effects, identifying patient populations most likely to respond to treatment, and designing next-generation analogues with improved efficacy and safety profiles.

Design of Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to non-target tissues, thereby enhancing efficacy and reducing side effects. nih.gov For analogues of this compound, developing sophisticated delivery systems is a critical step towards clinical translation.

Future research in this area will likely involve:

Nanoparticle-Based Carriers: Encapsulating the drug within nanoparticles (NPs), such as liposomes, polymeric nanoparticles, or inorganic nanoparticles, can improve solubility, stability, and pharmacokinetic profiles. nih.govmdpi.combohrium.com These NPs can be designed to accumulate in target tissues, like tumors, through the enhanced permeability and retention (EPR) effect (passive targeting). nih.govamericanpharmaceuticalreview.com

Active Targeting: Functionalizing the surface of these nanocarriers with specific ligands—such as antibodies, peptides, or aptamers—can enable them to bind to receptors that are overexpressed on target cells. americanpharmaceuticalreview.comelte.hufrontiersin.orgnih.gov This active targeting approach enhances the specificity and cellular uptake of the drug.

Stimuli-Responsive Systems: Creating "smart" delivery systems that release their payload in response to specific triggers in the target microenvironment, such as changes in pH, temperature, or the presence of certain enzymes, is a cutting-edge area of research. americanpharmaceuticalreview.comelte.hu

These advanced drug delivery systems hold the potential to transform promising this compound analogues into highly effective and targeted therapies.

Application of Advanced Computational Methods in Drug Discovery Pipelines

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a way to accelerate the process and reduce costs by virtually screening and optimizing potential drug candidates. beilstein-journals.orgnih.gov For the development of this compound analogues, these computational methods can be applied at various stages.

Key computational approaches include:

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, molecular docking can be used to predict how different analogues will bind to the target. beilstein-journals.orgbeilstein-journals.orgco-ac.com This allows for the virtual screening of large compound libraries to identify potential hits and provides insights for optimizing their binding affinity. beilstein-journals.org

Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the properties of known active compounds. Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can identify the key chemical features required for biological activity. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between a drug candidate and its target over time, helping to assess the stability of the binding complex. nih.govbeilstein-journals.org

ADME/Tox Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the discovery process, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

By integrating these in silico tools, researchers can more rationally design and prioritize the synthesis of novel this compound derivatives with a higher probability of success. researchgate.netnih.govijper.org

Preclinical and Clinical Development Pathways for Promising Analogues

The ultimate goal of this research is to develop new medicines. Promising analogues of this compound that are identified through the aforementioned research must undergo a rigorous and structured development process before they can be approved for human use.

The development pathway includes:

Lead Optimization: Once a promising "hit" compound is identified, medicinal chemists will synthesize a series of analogues to improve its potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. This stage often involves overcoming challenges such as poor solubility or high metabolic clearance. nih.gov

Preclinical Studies: The optimized lead candidate must then be thoroughly evaluated in non-human studies. This involves in vitro testing and in vivo studies in animal models to establish proof-of-concept for efficacy and to conduct comprehensive safety and toxicology assessments.

Clinical Trials: If the preclinical data is favorable, the compound can move into clinical trials, which are typically conducted in three phases:

Phase I: The new drug is tested in a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.

Phase II: The drug is given to a larger group of people with the targeted disease or condition to see if it is effective and to further evaluate its safety.

Phase III: The drug is given to even larger groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

Successfully navigating this long and complex pathway is the final and most challenging step in translating a promising chemical compound into a valuable therapeutic agent for patients.

Q & A

Q. What storage conditions prevent degradation of this compound in long-term studies?

- Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond. Periodic HPLC analysis detects degradation products (e.g., benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。